molecular formula C8H14ClNO2S B12097587 Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide CAS No. 71387-21-8

Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide

Cat. No.: B12097587
CAS No.: 71387-21-8
M. Wt: 223.72 g/mol
InChI Key: WCZAUGCRQZCICN-UHFFFAOYSA-N
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Description

2-chloro-3-[(diethylcarbamothioyl)peroxy]prop-1-ene is an organic compound with the molecular formula C8H14ClNO2S It is known for its unique structure, which includes a chloro group, a peroxy group, and a diethylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-[(diethylcarbamothioyl)peroxy]prop-1-ene typically involves the reaction of 2-chloropropene with diethylcarbamothioyl chloride in the presence of a peroxide. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the peroxy linkage. The reaction is usually carried out at low temperatures to prevent decomposition of the peroxide intermediate.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired

Biological Activity

Diethylthiocarbamic acid S-2-chloroallyl ester S-oxide, a derivative of dithiocarbamate, has garnered attention for its potential biological activities, particularly in the fields of herbicide development and agricultural chemistry. This compound exhibits various biological effects that are crucial for understanding its applications and implications in crop protection and environmental safety.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which includes a thiocarbamate group that contributes to its biological activity. The chemical formula is represented as C8H14ClN2S2C_8H_{14}ClN_2S_2, indicating the presence of chlorine, nitrogen, and sulfur atoms that play a pivotal role in its reactivity and interaction with biological systems.

Biological Activity

1. Herbicidal Properties

Research indicates that diethylthiocarbamic acid derivatives exhibit significant herbicidal activity. These compounds act as inhibitors of specific enzymatic pathways in plants, particularly targeting the hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for the biosynthesis of carotenoids. This inhibition leads to the disruption of photosynthesis and plant growth, making these compounds effective as herbicides .

2. Safener Activity

In addition to their herbicidal properties, some studies have highlighted the safener action of diethylthiocarbamic acid derivatives on crop plants. These compounds can protect certain crops from the phytotoxic effects of herbicides, thereby enhancing crop yield and sustainability in agricultural practices .

3. Toxicological Studies

Toxicological assessments have shown that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. For instance, acute toxicity studies reveal that high doses can lead to adverse effects in non-target organisms, necessitating careful management in agricultural applications .

Case Studies

Case Study 1: Herbicide Efficacy

A field study conducted on maize crops demonstrated that formulations containing diethylthiocarbamic acid derivatives significantly reduced weed populations while maintaining crop health. The study reported a 70% reduction in weed biomass compared to untreated controls, underscoring the compound's effectiveness as a selective herbicide .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation of this compound in soil and water systems. Results indicated a moderate degradation rate under aerobic conditions, suggesting potential for environmental persistence but also highlighting the importance of monitoring its application to minimize ecological risks .

Research Findings

Study FocusKey Findings
Herbicidal ActivityEffective against HPPD enzyme; significant reduction in weed biomass observed .
Safener PropertiesProtects certain crops from herbicide toxicity; enhances crop yield .
Toxicity AssessmentsVarying toxicity levels; high doses can adversely affect non-target organisms .
Environmental PersistenceModerate degradation rates; potential for ecological risks if not managed properly .

Properties

CAS No.

71387-21-8

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

O-(2-chloroprop-2-enoxy) N,N-diethylcarbamothioate

InChI

InChI=1S/C8H14ClNO2S/c1-4-10(5-2)8(13)12-11-6-7(3)9/h3-6H2,1-2H3

InChI Key

WCZAUGCRQZCICN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OOCC(=C)Cl

Origin of Product

United States

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